4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine
Brand Name: Vulcanchem
CAS No.: 886366-25-2
VCID: VC8446860
InChI: InChI=1S/C10H14BrN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3
SMILES: CC1CN(CC(O1)C)C2=NC=C(C=N2)Br
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine

CAS No.: 886366-25-2

Cat. No.: VC8446860

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine - 886366-25-2

Specification

CAS No. 886366-25-2
Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
IUPAC Name 4-(5-bromopyrimidin-2-yl)-2,6-dimethylmorpholine
Standard InChI InChI=1S/C10H14BrN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key JISNJLJIMPADEL-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C2=NC=C(C=N2)Br
Canonical SMILES CC1CN(CC(O1)C)C2=NC=C(C=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 886366-25-2) is a morpholine derivative with the following key identifiers :

  • IUPAC Name: 4-(5-bromopyrimidin-2-yl)-2,6-dimethylmorpholine

  • Molecular Formula: C10H14BrN3O\text{C}_{10}\text{H}_{14}\text{BrN}_{3}\text{O}

  • Molecular Weight: 272.14 g/mol

  • SMILES: CC1CN(CC(O1)C)C2=NC=C(C=N2)Br

The compound’s structure features a six-membered morpholine ring with methyl groups at positions 2 and 6 and a 5-bromopyrimidine substituent at position 4 (Fig. 1). The pyrimidine ring introduces electron-withdrawing characteristics, while the morpholine core contributes to the molecule’s conformational flexibility .

Stereochemical Considerations

The compound exhibits two undefined stereocenters at the 2- and 6-positions of the morpholine ring, as indicated by its rel-(2R,6S) relative configuration . This stereochemical ambiguity impacts its synthetic pathways and biological interactions, necessitating precise isomer separation techniques, such as fractional distillation or catalytic isomerization, to isolate the desired enantiomer .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylmorpholine involves multi-step reactions, beginning with the preparation of the morpholine core. A patented method for synthesizing cis-2,6-dimethylmorpholine (a structural analog) provides foundational insights :

  • Morpholine Core Formation: Diisopropanolamine reacts with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 170–184°C under solvent-free conditions. The simultaneous addition of reactants minimizes by-product formation .

  • Bromopyrimidine Substitution: The morpholine intermediate undergoes nucleophilic aromatic substitution with 5-bromo-2-chloropyrimidine, facilitated by a palladium catalyst, to introduce the bromopyrimidine group .

Optimization and Challenges

  • Temperature Control: Elevated temperatures (>190C>190^\circ\text{C}) during morpholine synthesis risk decomposition, necessitating precise thermal regulation .

  • Isomer Separation: The crude product contains cis/trans isomers, which are separated via fractional distillation. The trans isomer is isomerized to the cis form using hydrogenation catalysts (e.g., nickel or palladium) .

  • Yield Enhancement: Optimizing the molar ratio of amine to sulfuric acid (1:1.0–1:3.0) and employing dilute sodium hydroxide (NaOH\text{NaOH}) for pH adjustment (12–14) improves yield to >75% .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueReference
Molecular Weight272.14 g/mol
XLogP31.8
Hydrogen Bond Acceptors4
Rotatable Bonds1
Topological PSA38.3 Ų

Solubility and Stability

The compound’s moderate lipophilicity (XLogP3=1.8\text{XLogP3} = 1.8) suggests limited water solubility but favorable membrane permeability. Stability studies indicate susceptibility to hydrolytic degradation under acidic conditions, necessitating storage in inert environments .

Applications and Industrial Relevance

Agrochemical Intermediates

The cis-2,6-dimethylmorpholine moiety is a key building block for crop protection agents, including fungicides and herbicides . For example, it serves as a precursor in the synthesis of systemic fungicides targeting Phytophthora species .

Recent Research and Developments

Catalytic Innovations

Recent patents highlight advances in palladium-catalyzed coupling reactions to enhance the efficiency of bromopyrimidine substitutions, reducing reaction times by 30% .

Isomerization Techniques

Novel hydrogenation catalysts (e.g., ruthenium nanoparticles) achieve 95% cis-isomer selectivity, surpassing traditional nickel-based systems .

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